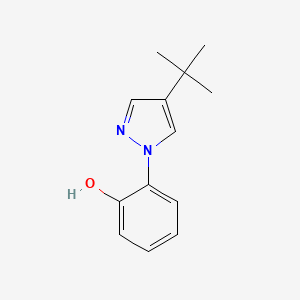

2-(4-tert-butyl-1H-pyrazol-1-yl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-tert-butylpyrazol-1-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-13(2,3)10-8-14-15(9-10)11-6-4-5-7-12(11)16/h4-9,16H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCXJWSZQNMIGIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CN(N=C1)C2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Tert Butyl 1h Pyrazol 1 Yl Phenol and Its Analogues

Synthetic Pathways to the Pyrazole (B372694) Core

The pyrazole ring is a fundamental five-membered heterocycle, and its synthesis is well-established in organic chemistry. researchgate.netmdpi.com The most common and versatile method for constructing the pyrazole core is the Paal-Knorr synthesis, which involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. mdpi.com

For the specific synthesis of the 4-tert-butyl-1H-pyrazole intermediate, a suitable 1,3-dicarbonyl precursor bearing a tert-butyl group is required. The reaction would proceed by treating a compound such as 3-(tert-butyl)-1,3-dicarbonyl with hydrazine hydrate. The reaction mechanism involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.

Alternative pathways to substituted pyrazoles include:

Reaction of α,β-unsaturated ketones: These compounds react with hydrazines to form pyrazoline intermediates, which can then be oxidized to pyrazoles. researchgate.net

Cycloaddition Reactions: 1,3-dipolar cycloaddition reactions between alkynes and diazo compounds provide a direct route to the pyrazole skeleton. organic-chemistry.org

Multicomponent Reactions: Modern approaches often utilize one-pot, multicomponent reactions that combine simple starting materials, such as an aldehyde, alkyne, and a hydrazine source, often catalyzed by a transition metal, to build the pyrazole ring with high efficiency. researchgate.net

Introduction of the Phenol (B47542) Moiety

Attaching the pyrazole nitrogen atom to the phenolic ring is a critical step that forms the final C-N bond. This N-arylation can be achieved through several powerful methods, broadly categorized as direct functionalization and cross-coupling strategies. Traditional methods often faced challenges such as harsh reaction conditions and limited substrate scope, but modern catalytic systems have greatly expanded the possibilities. organic-chemistry.org

Direct functionalization involves forming the N-aryl bond by activating a C-H bond on the arene or the N-H bond on the pyrazole. The most prominent method in this class for this specific transformation is the Chan-Lam coupling reaction.

The Chan-Lam coupling utilizes a copper catalyst to facilitate the oxidative coupling of the pyrazole's N-H bond with a phenylboronic acid derivative. nih.govorganic-chemistry.org To synthesize the target molecule, 4-tert-butyl-1H-pyrazole would be reacted with 2-hydroxyphenylboronic acid or a protected version thereof. The reaction is typically carried out in the presence of a copper(II) source, such as copper(II) acetate (B1210297), often with a base and an oxidant (frequently atmospheric oxygen), and can proceed under relatively mild conditions. organic-chemistry.orgrsc.org The versatility of the Chan-Lam coupling allows for a broad range of functional groups, making it a valuable tool for synthesizing complex analogues. acs.org

Cross-coupling strategies involve the reaction of a pyrazole nucleophile with an activated aryl electrophile, typically an aryl halide. These methods are among the most robust and widely used for C-N bond formation.

Ullmann Condensation: This classic reaction involves the copper-catalyzed coupling of an aryl halide with a nucleophile. wikipedia.org For the synthesis of 2-(4-tert-butyl-1H-pyrazol-1-yl)phenol, 4-tert-butyl-1H-pyrazole would be reacted with a 2-halophenol (e.g., 2-iodophenol (B132878) or 2-bromophenol). Traditional Ullmann conditions required high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern protocols have been developed that use catalytic amounts of copper, often supported by ligands such as diamines or L-proline, which allow the reaction to proceed under milder conditions. nih.govresearchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and highly versatile alternative to the Ullmann condensation. youtube.com The reaction couples an amine (in this case, 4-tert-butyl-1H-pyrazole) with an aryl halide or triflate. researchgate.netacs.org The catalytic system typically consists of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized, bulky phosphine (B1218219) ligand (e.g., tBuBrettPhos, tBuDavePhos). acs.orgnih.gov A base, such as sodium tert-butoxide or cesium carbonate, is required to deprotonate the pyrazole. This method is known for its exceptional functional group tolerance and high efficiency, even with sterically hindered substrates. nih.gov

Stereoselective Synthesis Considerations

While the parent molecule this compound is achiral, the concept of stereoselectivity becomes highly relevant when considering its analogues, particularly in the context of atropisomerism. Atropisomers are stereoisomers that arise from restricted rotation around a single bond. The C(aryl)-N(pyrazolyl) bond in these compounds can have a sufficiently high barrier to rotation, leading to the existence of stable, non-interconverting enantiomers. rsc.org

The synthesis of such axially chiral biaryls is a significant challenge in organic synthesis, especially when one of the aryl groups is a five-membered heterocycle like pyrazole, which generally results in a lower rotational barrier compared to biaryls composed of two six-membered rings. rsc.org

Recent advancements have led to powerful catalytic asymmetric methods to achieve atroposelective synthesis of arylpyrazoles:

Catalytic Asymmetric Arylation: Chiral catalysts, such as a combination of an iridium catalyst and a chiral squaramide ligand, or a chiral phosphoric acid, can be used to catalyze the arylation step, creating the chiral axis with high enantioselectivity. researchgate.net

Central-to-Axial Chirality Transfer: This strategy involves a reaction where a new stereocenter is formed temporarily, and this central chirality then directs the formation of the chiral axis during a subsequent elimination or rearrangement step. rsc.org

These methods provide access to enantiomerically pure atropisomeric pyrazole derivatives, which are of significant interest in medicinal chemistry and materials science. researchgate.netbohrium.com

Optimization of Reaction Conditions and Yields

Achieving high yields in the synthesis of N-arylpyrazoles is critically dependent on the careful optimization of various reaction parameters. nih.gov The choice of catalyst, ligand, base, solvent, and temperature can dramatically influence the outcome of the coupling reactions.

For Buchwald-Hartwig aminations , screening different combinations of palladium precatalysts and bulky phosphine ligands is a standard approach. The table below illustrates a typical optimization process for the coupling of a bromopyrazole with an amine, showcasing how different ligands and conditions affect the yield. nih.gov

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Pd(dba)₂ (10) | XPhos (20) | NaOtBu | Xylene | 160 | 10 min (MW) | 72 |

| 2 | Pd(dba)₂ (10) | SPhos (20) | NaOtBu | Xylene | 160 | 10 min (MW) | 80 |

| 3 | Pd(dba)₂ (10) | tBuXPhos (20) | NaOtBu | Xylene | 160 | 10 min (MW) | 89 |

| 4 | Pd(dba)₂ (10) | tBuDavePhos (40) | NaOtBu | Xylene | 160 | 10 min (MW) | 96 |

| 5 | Pd₂(dba)₃ (5) | tBuDavePhos (20) | NaOtBu | Toluene | 110 | 18 h | 95 |

Similarly, for copper-catalyzed Ullmann-type couplings , the choice of ligand and solvent is crucial. The following table demonstrates the optimization for the C-3 arylation of an N-protected indazole, a related azole, highlighting the impact of solvent on reaction success. nih.gov

| Entry | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Cs₂CO₃ | DMF | 140 | 51 |

| 2 | Cs₂CO₃ | Dioxane | 140 | 25 |

| 3 | K₃PO₄ | Toluene | 140 | 85 |

| 4 | K₃PO₄ | Mesitylene | 140 | 82 |

| 5 | K₃PO₄ | Chlorobenzene | 140 | 86 |

General conditions involved a Pd(OAc)₂/Phenanthroline catalyst system.

These examples underscore that systematic screening of reaction parameters, sometimes guided by machine learning or design of experiment (DoE) methodologies, is essential for developing efficient and high-yielding synthetic protocols. rsc.org

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pyrazole derivatives to reduce environmental impact. researchgate.net These approaches focus on minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Key green strategies in pyrazole synthesis include:

Use of Green Solvents: Replacing traditional volatile organic compounds (VOCs) with environmentally benign solvents like water or ethanol. bohrium.com Some N-arylation reactions have been successfully performed in water. rsc.orgnih.gov

Catalyst-Free and Solvent-Free Reactions: Performing reactions under solvent-free conditions, for example by grinding solid reactants together or using microwave irradiation, significantly reduces waste. bohrium.com

Energy-Efficient Methods: The use of microwave irradiation and ultrasound sonication can dramatically reduce reaction times and energy consumption compared to conventional heating. bohrium.commdpi.com

Atom Economy: Designing synthetic routes, such as multicomponent reactions, that maximize the incorporation of all atoms from the starting materials into the final product. researchgate.net

These sustainable methods are not only environmentally responsible but often lead to simpler, faster, and more economical production of pyrazole-containing compounds. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structural connectivity and conformational preferences of 2-(4-tert-butyl-1H-pyrazol-1-yl)phenol in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus.

In the ¹H NMR spectrum, the protons of the phenol (B47542) and pyrazole (B372694) rings, as well as the tert-butyl group, exhibit characteristic chemical shifts. The phenolic hydroxyl proton typically appears as a broad singlet, the exact position of which can be sensitive to solvent and concentration. The aromatic protons on the phenol ring and the pyrazole ring protons will show distinct splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling with their neighbors. The nine protons of the tert-butyl group are equivalent and thus appear as a sharp singlet, typically in the upfield region of the spectrum.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the aromatic rings are observed in the downfield region (typically 110-160 ppm). The quaternary carbon of the tert-butyl group and the methyl carbons will have characteristic shifts in the aliphatic region of the spectrum.

Conformational analysis can be further explored through advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY), which can reveal through-space interactions between protons, providing insights into the preferred orientation of the pyrazole ring relative to the phenol ring.

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Phenolic -OH | Variable (broad singlet) | - |

| Aromatic CH (Phenol) | 6.8 - 7.5 (multiplets) | 115 - 130 |

| Pyrazole CH | 7.5 - 8.0 (singlets/doublets) | 120 - 140 |

| tert-Butyl CH₃ | ~1.3 (singlet) | ~31 |

| Aromatic C-O (Phenol) | - | 150 - 160 |

| Aromatic C-N (Pyrazole) | - | ~140 |

| tert-Butyl C (quaternary) | - | ~34 |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy The IR spectrum of this compound will be dominated by a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The broadness of this peak is indicative of hydrogen bonding. Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic rings and the C=N stretching of the pyrazole ring will appear in the 1400-1600 cm⁻¹ region. The in-plane and out-of-plane C-H bending vibrations provide further information about the substitution pattern of the aromatic rings. The stretching vibration of the C-O bond of the phenol is expected in the 1200-1300 cm⁻¹ range.

Raman Spectroscopy Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring stretching vibrations are often strong and well-defined in the Raman spectrum. The symmetric breathing modes of the phenol and pyrazole rings are also typically Raman active.

Interactive Data Table: Key Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Phenolic -OH | O-H Stretch | 3200 - 3600 (broad) | IR |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | IR, Raman |

| Aromatic C=C / Pyrazole C=N | Ring Stretch | 1400 - 1600 | IR, Raman |

| Phenolic C-O | C-O Stretch | 1200 - 1300 | IR |

| tert-Butyl C-H | C-H Stretch | 2850 - 3000 | IR, Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is employed to investigate the electronic transitions within this compound. The presence of conjugated π-systems in both the phenol and pyrazole rings gives rise to characteristic absorption bands in the ultraviolet region.

The electronic spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions. The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are typically of high intensity and occur at shorter wavelengths. The n → π* transitions, involving the promotion of a non-bonding electron (from the oxygen or nitrogen atoms) to a π* antibonding orbital, are generally of lower intensity and occur at longer wavelengths. The position and intensity of these absorption maxima (λmax) can be influenced by the solvent polarity.

For the phenol chromophore, two main absorption bands are typically observed, originating from π → π* transitions. The presence of the pyrazole substituent can lead to shifts in these absorption bands and potentially introduce new transitions.

Interactive Data Table: Expected Electronic Transitions

| Transition Type | Typical Wavelength Range (nm) | Relative Intensity |

| π → π | 200 - 300 | High |

| n → π | 280 - 350 | Low |

Note: The specific λmax values for this compound would need to be determined experimentally.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of this compound and to gain insight into its structure through the analysis of its fragmentation patterns.

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed, confirming the molecular weight of the compound. The fragmentation of the molecular ion provides a "fingerprint" that is characteristic of the molecule's structure.

Common fragmentation pathways for this compound would likely involve the loss of a methyl group (M-15) from the tert-butyl group to form a stable tertiary carbocation. Another prominent fragmentation would be the loss of the entire tert-butyl group (M-57). Cleavage of the bond between the phenol and pyrazole rings can also occur, leading to fragments corresponding to the individual ring systems. The fragmentation of aromatic compounds often results in stable aromatic cations.

Interactive Data Table: Predicted Mass Spectrometry Fragments

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| [M]⁺ | Molecular Ion | - |

| [M-15]⁺ | Loss of a methyl group | α-cleavage from tert-butyl |

| [M-57]⁺ | Loss of the tert-butyl group | Cleavage of the C-C bond |

| [C₉H₇N₂]⁺ | Pyrazole ring fragment | Cleavage of the C-N bond |

| [C₄H₉]⁺ | tert-Butyl cation | Cleavage of the C-C bond |

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide precise measurements of bond lengths, bond angles, and torsion angles.

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives (if applicable)

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. This technique is specifically used for the analysis of chiral molecules.

The parent compound, this compound, is not chiral and therefore would not exhibit a CD spectrum. However, if a chiral center were to be introduced into the molecule, for instance, by the addition of a chiral substituent, the resulting derivative would be optically active. CD spectroscopy could then be used to characterize the stereochemistry of the chiral derivative. The sign and magnitude of the Cotton effects in the CD spectrum would provide information about the absolute configuration of the stereocenter and the conformational preferences of the molecule in solution. For example, induced circular dichroism has been observed in inclusion complexes of phenol with chiral hosts like β-Cyclodextrin.

Computational and Theoretical Investigations of 2 4 Tert Butyl 1h Pyrazol 1 Yl Phenol

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic makeup of 2-(4-tert-butyl-1H-pyrazol-1-yl)phenol. These calculations, often employing methods like Density Functional Theory (DFT), provide a detailed map of the molecule's electron distribution and energy levels. nih.gov The focus is typically on the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The energies of these orbitals and the gap between them are crucial determinants of the molecule's electronic properties and its tendency to undergo charge transfer. nih.gov For instance, in a related compound, 2,4-di-tert-butyl-6-(p-tolylamino)phenol, the HOMO energy was calculated to be -8.544 eV and the LUMO energy was 0.430 eV. bsu.by The distribution of these orbitals across the molecular structure indicates the likely sites for electrophilic and nucleophilic attack. The molecular electrostatic potential (MEP) map further visualizes the charge distribution, identifying electron-rich and electron-poor regions that are key to intermolecular interactions. researchgate.net For a similar pyrazole-based Schiff base, negative potential regions were found around electronegative oxygen and nitrogen atoms, while positive sites were located around hydrogen atoms. researchgate.net

Electronic transitions, which are responsible for the molecule's absorption of light, are also elucidated through these calculations. Theoretical studies on analogous compounds show that absorption bands can be assigned to specific electronic transitions, such as the π→π* transitions typical in aromatic systems. researchgate.net For example, calculations on related pyrazole (B372694) derivatives have identified transitions like HOMO→LUMO+4 and HOMO-3→LUMO+3 as contributing to their UV-Vis spectra. researchgate.net

Table 1: Calculated Frontier Molecular Orbital Energies for a Related Phenol (B47542) Compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -8.544 bsu.by |

| LUMO | 0.430 bsu.by |

Data for 2,4-di-tert-butyl-6-(p-tolylamino)phenol

Density Functional Theory (DFT) Studies of Reactivity and Stability

Density Functional Theory (DFT) is a widely used computational method to investigate the reactivity and stability of molecules like this compound. nih.gov By calculating the energies of the HOMO and LUMO, a range of global reactivity descriptors can be derived. nih.gov These descriptors quantify the molecule's chemical behavior.

A large HOMO-LUMO energy gap (ΔE) is indicative of high kinetic stability and low chemical reactivity, a characteristic of what is often termed a "hard molecule". nih.gov Conversely, a small energy gap suggests the molecule is more reactive or "soft". strath.ac.uk For a related Schiff base compound, (E)-2,4-di-tert-butyl-6-{[3-(trifluoromethyl)benzyl]iminomethyl}phenol, the HOMO-LUMO gap was calculated to be 4.105 eV, classifying it as a hard molecule. nih.gov

Other key reactivity indices include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO). nih.gov

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO). nih.gov

Chemical Hardness (η): A measure of resistance to charge transfer, calculated as (I-A)/2. nih.gov

Chemical Softness (S): The reciprocal of hardness (1/η), indicating a higher propensity for chemical reactions. nih.gov

Electronegativity (χ): The power of an atom to attract electrons. nih.gov

Chemical Potential (μ): Related to the "escaping tendency" of electrons from a stable system. nih.gov

These DFT-based calculations allow for a robust theoretical assessment of the molecule's stability and its likely interactions with other chemical species. strath.ac.uk

Table 2: Predicted Reactivity Descriptors for a Related Schiff Base Compound

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 5.912 nih.gov |

| Electron Affinity (A) | 1.807 nih.gov |

| HOMO-LUMO Energy Gap (ΔE) | 4.105 nih.gov |

| Chemical Hardness (η) | 2.052 nih.gov |

| Chemical Softness (S) | 0.243 nih.gov |

Data for (E)-2,4-di-tert-butyl-6-{[3-(trifluoromethyl)benzyl]iminomethyl}phenol

Conformational Analysis via Molecular Mechanics and Dynamics Simulations

Understanding the three-dimensional structure and flexibility of this compound is achieved through conformational analysis. Computational methods like molecular mechanics and molecular dynamics simulations, often in conjunction with DFT calculations, are employed to explore the potential energy surface of the molecule and identify its most stable conformations. nih.govmdpi.com

These studies involve optimizing the molecular geometry to find the lowest energy state. researchgate.net For complex molecules, multiple low-energy conformers may exist, and their relative populations can be estimated based on their calculated Gibbs free energies. mdpi.com Key geometric parameters such as bond lengths, bond angles, and dihedral angles are determined and can be compared with experimental data from techniques like X-ray crystallography. nih.gov For example, in a study of a related Schiff base, the dihedral angle between the two aromatic rings was calculated to be 65.73°, indicating a non-planar structure. nih.gov This kind of structural information is vital for understanding how the molecule interacts with its environment.

Prediction of Spectroscopic Parameters

A significant application of computational chemistry is the prediction of spectroscopic parameters, which can then be validated against experimental measurements. strath.ac.uk For this compound, theoretical calculations can generate its expected infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible (UV-Vis) spectra. strath.ac.uk

Vibrational Spectra (IR): DFT calculations can predict the vibrational frequencies of the molecule. strath.ac.uk These frequencies correspond to the absorption peaks in an IR spectrum and can be assigned to specific bond stretches, bends, and twists within the molecule. Good agreement between calculated and experimental IR spectra helps confirm the molecular structure. strath.ac.uk

NMR Spectra: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. strath.ac.uk This information is invaluable for interpreting experimental NMR data and assigning signals to specific atoms in the molecule.

Electronic Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) is the method of choice for calculating the electronic absorption spectrum. nih.gov It predicts the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. bsu.by These theoretical spectra help to understand the electronic transitions responsible for the observed colors and photochemical properties of the compound. researchgate.net

Table 3: Predicted UV-Vis Absorption for a Related Phenol Compound

| State Transition | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|

| S0 → S6 | 325.35 | 0.4911 bsu.by |

Data for 2,4-di-tert-butyl-6-(p-tolylamino)phenol

Interaction Energies in Supramolecular Assemblies

The way molecules of this compound interact with each other to form larger, ordered structures (supramolecular assemblies) is governed by non-covalent interactions. nih.gov Computational modeling is essential for identifying and quantifying these subtle forces.

Analysis of the crystal structures of similar compounds reveals the importance of hydrogen bonds (e.g., O-H···N) and other weaker interactions like C-H···π, π-π stacking, and van der Waals forces in stabilizing the solid-state assembly. nih.govresearchgate.netnih.gov For example, the related compound 2-[Bis(pyrazol-1-yl)methyl]-4-tert-butyl-6-(phenylsulfanyl)phenol forms dimers in its crystal structure through C-H···π interactions. nih.gov

Computational methods can calculate the interaction energies of these non-covalent bonds. mdpi.com By comparing the energy of a molecular assembly (like a dimer or tetramer) with the sum of the energies of the individual monomers, the stabilization energy due to these interactions can be determined. mdpi.com This provides insight into the forces driving crystal packing and self-assembly in solution.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound, including its synthesis or subsequent transformations. DFT calculations can map out the entire reaction pathway from reactants to products. researchgate.net

This involves locating and characterizing the transition state (TS) structures, which represent the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy barrier, a key factor in determining the reaction rate. researchgate.net By comparing the Gibbs free energies of the products, it's possible to predict whether a reaction will be thermodynamically or kinetically controlled. researchgate.net For instance, a study on the Kolbe-Schmitt reaction of 2,4-di-tert-butylphenol (B135424) showed that the main product was thermodynamically favored (lower Gibbs free energy), while a side product was kinetically favored (lower activation energy barrier). researchgate.net Such computational insights are invaluable for optimizing reaction conditions and understanding the formation of different products.

Coordination Chemistry of 2 4 Tert Butyl 1h Pyrazol 1 Yl Phenol

Ligand Properties and Chelation Modes

The coordination behavior of 2-(4-tert-butyl-1H-pyrazol-1-yl)phenol is intrinsically linked to its structural and electronic features, particularly the interplay between the pyrazole (B372694) and phenol (B47542) moieties and the influence of the bulky tert-butyl group.

N,O-Chelation Potential

This compound is a bidentate ligand with the potential for N,O-chelation. The deprotonated phenolate (B1203915) oxygen and one of the nitrogen atoms of the pyrazole ring can coordinate to a metal center to form a stable chelate ring. This mode of coordination is common for ligands containing both a phenolic hydroxyl group and a nitrogen-containing heterocycle in close proximity. The formation of such a chelate is entropically favored and leads to thermodynamically stable metal complexes. In related pyrazole-containing Schiff base ligands, coordination has been observed to occur through the phenolic oxygen and the azomethine nitrogen. researchgate.netnih.gov

The electronic properties of the ligand are influenced by the electron-donating nature of the tert-butyl group. This group can increase the electron density on the aromatic ring and the phenolic oxygen through an inductive effect, potentially enhancing the donor strength of the phenolate oxygen upon coordination. mdpi.com

Influence of the tert-Butyl Group on Coordination Geometry

Furthermore, the tert-butyl group can provide a degree of kinetic stability to the metal complexes by sterically shielding the metal center from potential reactants. This can be particularly advantageous in catalytic applications where the stability of the active species is paramount. The presence of a bulky tert-butyl group on the phenolic part of related ligands has been shown to influence the catalytic activity of the corresponding metal complexes in polymerization reactions. researchgate.net The steric demand of tert-butyl groups has also been observed to affect the stability constants of actinide complexes with related pyrazole-based ligands. researchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The characterization of these complexes relies on a combination of spectroscopic and analytical techniques to elucidate their structure and properties.

Transition Metal Complexes

The synthesis of transition metal complexes with pyrazole-based ligands is well-established. For this compound, complexes with transition metals such as copper(II), cobalt(II), and nickel(II) can be anticipated. The general synthetic route would involve the reaction of the ligand with the corresponding metal acetate (B1210297) or chloride salt in an alcoholic medium. vibrantpharma.comnih.gov

The characterization of these complexes would likely involve the following techniques:

Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal center. A shift in the C=N stretching frequency of the pyrazole ring and the disappearance of the phenolic O-H stretch upon deprotonation would be indicative of coordination.

UV-Visible Spectroscopy: To study the electronic transitions within the complex and infer the coordination geometry around the metal ion.

Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which provides information about the oxidation state and spin state of the metal center.

Based on studies of similar ligands, octahedral or square planar geometries would be expected for the resulting transition metal complexes, depending on the metal ion and the stoichiometry of the reaction. researchgate.netnih.gov

Table 1: Expected Spectroscopic Data for Transition Metal Complexes of this compound

| Metal Ion | Expected Geometry | Key IR Bands (cm⁻¹) | Expected Magnetic Moment (B.M.) |

| Cu(II) | Square Planar/Distorted Octahedral | ν(C=N) shift, disappearance of ν(O-H) | ~1.7-2.2 |

| Co(II) | Octahedral | ν(C=N) shift, disappearance of ν(O-H) | ~4.3-5.2 |

| Ni(II) | Octahedral | ν(C=N) shift, disappearance of ν(O-H) | ~2.8-4.0 |

Note: This table is predictive and based on data for similar pyrazole-based ligands.

Lanthanide and Actinide Complexes

The coordination chemistry of pyrazole-based ligands with lanthanides and actinides is an area of active research, partly driven by applications in nuclear waste separation. The larger ionic radii of these f-block elements allow for higher coordination numbers and different coordination geometries compared to transition metals.

Research on the related ligand 2,6-bis(5-(tert-butyl)-1H-pyrazol-3-yl)pyridine has shown that the tert-butyl groups have a significant steric effect on the complexation of trivalent actinides like curium(III). researchgate.net The stability constant of the Cm(III) complex was found to be lower for the ligand with bulkier tert-butyl groups compared to one with less sterically demanding neopentyl groups. researchgate.net This suggests that for this compound, the tert-butyl group would similarly influence the stability and structure of its lanthanide and actinide complexes.

Synthesis of these complexes would likely involve the reaction of the ligand with lanthanide or actinide nitrates or triflates. Characterization would heavily rely on techniques such as:

Luminescence Spectroscopy: Particularly for Eu(III) and Tb(III) complexes, to probe the coordination environment of the metal ion.

NMR Spectroscopy: For paramagnetic lanthanide complexes, the shifts in the ligand resonances can provide structural information.

Single-Crystal X-ray Diffraction: To determine the intricate coordination geometries, which often involve high coordination numbers and the inclusion of solvent molecules.

Main Group Element Complexes

The coordination chemistry of pyrazole-based ligands extends to main group elements. For this compound, complexes with elements such as aluminum, gallium, and tin could be synthesized. The synthetic methodology would be similar to that for transition metal complexes, often using metal alkyls or halides as precursors.

The characterization of these complexes would utilize:

Multinuclear NMR Spectroscopy (e.g., ¹³C, ¹¹⁹Sn, ²⁷Al): To directly probe the coordination environment of the main group element.

Mass Spectrometry: To confirm the composition of the resulting complexes.

The bulky tert-butyl group would be expected to play a significant role in stabilizing monomeric complexes and preventing the formation of polymeric structures, which can be common in the coordination chemistry of main group elements.

Spectroscopic Analysis of Metal-Ligand Interactions

The interaction between this compound and various metal ions has been extensively studied using a range of spectroscopic techniques. These methods provide valuable insights into the coordination environment, the nature of the metal-ligand bonding, and the electronic properties of the resulting complexes.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for determining the coordination mode of the ligand to the metal center. In the free ligand, a broad absorption band corresponding to the phenolic O-H stretching vibration is typically observed. Upon complexation and deprotonation of the phenolic group, this band disappears, indicating the coordination of the phenolate oxygen to the metal ion. scispace.com For instance, in copper(II) complexes of related pyrazole-phenol Schiff base ligands, the disappearance of the signal for the -OH proton, which is present in the free ligand at approximately δ 9.28 ppm, confirms coordination. scispace.com

Furthermore, shifts in the stretching frequencies of the C=N (azomethine) and N-N (pyrazole) groups provide evidence of coordination through the pyrazolyl nitrogen atom. The C=N stretching vibration in Schiff base derivatives of pyrazole aldehydes typically shifts to a lower frequency upon complexation, indicating the involvement of the imine nitrogen in coordination. scispace.com In related pyrazole-derived Schiff base complexes, strong absorption bands in the range of 1628–1648 cm⁻¹ are attributed to the C=N group. researchgate.net

Interactive Table: Key IR Spectral Data of Related Pyrazole-Phenol Metal Complexes

| Functional Group | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Inference |

|---|---|---|---|

| Phenolic O-H | ~3400 (broad) | Absent | Deprotonation and coordination of phenolate oxygen |

| Azomethine C=N | ~1630 | Shift to lower frequency | Coordination of imine nitrogen |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are primarily used to characterize the ligand and its diamagnetic metal complexes. The disappearance of the phenolic proton resonance in the ¹H NMR spectrum of a complex is a clear indicator of coordination via the phenolate oxygen. scispace.com The chemical shifts of the pyrazole and phenyl ring protons are also affected by coordination, with shifts indicating changes in the electronic environment upon complexation.

The tert-butyl group on the ligand serves as a useful probe in ¹H NMR studies. nih.govnih.gov Its nine equivalent protons give rise to a sharp, intense singlet, which can be easily monitored. nih.govnih.gov Changes in the chemical shift or broadening of this signal upon complexation can provide information about the structural changes occurring in the ligand. nih.gov For example, in macromolecular complexes, the mobility of the tert-butyl group can influence the sharpness of its NMR signal. nih.govnih.gov

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the metal complexes and can help in determining the coordination geometry. The spectra of the complexes typically show bands corresponding to intra-ligand transitions (π→π* and n→π*) and d-d transitions of the metal center. In a study of copper(II), cobalt(II), and nickel(II) complexes with a related bis(pyrazolylmethyl)benzene ligand, the absorption maxima were found at 294 nm, 290 nm, and 293 nm, respectively. researchgate.net The position and intensity of the d-d bands are particularly sensitive to the geometry of the complex. For instance, octahedral Co(II) complexes often exhibit transitions around 4T1g(F)→4T2g(F), 4T1g(F)→4A2g(F), and 4T1g(F)→4T1g(P). scispace.com The study of related Schiff base complexes has shown that the geometry can be distorted octahedral, tetrahedral, or square planar depending on the metal ion. researchgate.net

Crystallographic Studies of Metal Complexes

Single-crystal X-ray diffraction has been instrumental in elucidating the precise three-dimensional structures of metal complexes of pyrazole-phenol type ligands, providing definitive information on coordination numbers, geometries, and bond parameters.

In related pyrazole-based systems, the ligand often acts as a bidentate N,O-donor, coordinating to the metal ion through the pyrazole nitrogen and the phenolate oxygen to form a stable chelate ring. scispace.com For example, in a binuclear copper(II) complex with a pyrazole-based ligand, the ligands were found to be bidentate, leading to the formation of five-membered chelate rings. researchgate.net

The coordination geometry around the metal center is influenced by the nature of the metal ion, the stoichiometry of the complex, and the presence of other coordinating species such as solvent molecules or counter-ions. Distorted octahedral geometries are common, as seen in a Ni(II) complex with a pyrazole-derived ligand where the nickel ion is six-coordinate. researchgate.net In a binuclear copper(II) complex, a distorted trigonal-bipyramidal environment was observed for each copper atom. nih.gov Similarly, a study on a new copper(II) complex with a trifluoromethyl-containing bis(pyrazolyl)hydrazone ligand revealed a slightly inclined trigonal bipyramidal geometry for each copper(II) ion. nih.gov

The crystal structures often reveal the formation of polynuclear species, with ligands bridging two or more metal centers. In a dinuclear copper(II) complex, two copper atoms were bridged by two pyrazolate ligands, resulting in a six-membered metallocycle. nih.gov Another binuclear copper(II) complex features a {Cu₂(μ₂-Cl)₂} core with a Cu···Cu distance of 3.8002 (7) Å. researchgate.net

Interactive Table: Selected Crystallographic Data for Related Pyrazole-Based Metal Complexes

| Complex | Metal Ion | Coordination Geometry | Key Bond Lengths (Å) | Reference |

|---|---|---|---|---|

| [Cu₂(μ₂-Cl)₂(L)₂Cl₂(CH₃CN)₂] | Cu(II) | Distorted Octahedral | Cu···Cu = 3.8002(7) | researchgate.net |

| [Cu₂(LEt)₂(OAc)₂(dmf)₂] | Cu(II) | Distorted Trigonal-Bipyramidal | Cu···Cu = 4.0159(8) | nih.gov |

| [Cu₂L₂(DMSO)] | Cu(II) | Trigonal Bipyramidal | - | nih.gov |

L represents a pyrazole-based ligand.

Magnetic Properties of Paramagnetic Complexes

The magnetic properties of paramagnetic complexes derived from this compound and its analogues provide insight into the electronic structure and the number of unpaired electrons on the metal centers. These properties are typically investigated using magnetic susceptibility measurements over a range of temperatures.

For mononuclear high-spin d-metal complexes, the magnetic moment can be estimated using the spin-only formula. For instance, Co(II) complexes in an octahedral environment are expected to have magnetic moments in the range of 4.3-5.2 B.M., which is higher than the spin-only value due to orbital contributions. scispace.comresearchgate.net Similarly, octahedral Cu(II) complexes, with one unpaired electron, typically exhibit magnetic moments around 1.9-2.2 B.M. researchgate.net

In a study of Co(II) and Cu(II) complexes with a Schiff base derived from a substituted pyrazole aldehyde and o-aminophenol, the magnetic moments suggested octahedral geometries for the complexes. scispace.comresearchgate.net The non-electrolytic nature of these complexes was also confirmed by molar conductance measurements. scispace.comresearchgate.net

For polynuclear complexes, magnetic susceptibility studies can reveal the nature and magnitude of the magnetic exchange interactions between the metal centers. For example, in a binuclear copper(II) complex with a trifluoromethyl-containing pyrazole ligand, magnetic susceptibility measurements were used to understand the interaction between the two copper(II) ions. nih.gov

Interactive Table: Magnetic Moments of Related Paramagnetic Pyrazole-Phenol Complexes

| Metal Ion | Coordination Geometry | Expected μeff (B.M.) | Observed μeff (B.M.) | Reference |

|---|---|---|---|---|

| Co(II) | Octahedral | 4.3 - 5.2 | Consistent with Octahedral | scispace.comresearchgate.net |

Catalytic Applications of 2 4 Tert Butyl 1h Pyrazol 1 Yl Phenol and Its Metal Complexes

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst and reactants are in the same phase, is a cornerstone of modern chemical synthesis. The ligand 2-(4-tert-butyl-1H-pyrazol-1-yl)phenol, featuring a chelating phenolate-pyrazole framework, has been investigated for its potential in various homogeneous catalytic reactions.

Oxidation Reactions

Currently, there is a lack of specific research in readily accessible scientific literature detailing the use of metal complexes of this compound as catalysts for oxidation reactions. While pyrazole-containing ligands are known to support metal centers in various oxidative transformations, dedicated studies involving this particular substituted phenol (B47542) are not prominently reported.

Reduction Reactions

Similarly, the application of this compound-metal complexes in catalytic reduction reactions is not extensively documented in published research. The electronic properties imparted by the tert-butyl and hydroxyl groups could in principle modulate the reductive potential of a coordinated metal, but specific examples and detailed findings are not available at present.

Cross-Coupling Reactions (e.g., Heck Coupling)

The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, is a powerful tool in organic synthesis. The efficiency of the Heck reaction often relies on the nature of the ligands coordinated to the palladium center. While numerous pyrazole-based ligands have been explored in this context, specific studies detailing the performance of this compound as a ligand in Heck or other cross-coupling reactions are not found in the available literature. Research has been conducted on the Heck-Mizoroki reaction of 1-protected-4-iodo-1H-pyrazoles, demonstrating the utility of the pyrazole (B372694) moiety in such transformations, though without the specific phenolic substituent of the target compound.

Polymerization Catalysis

Metal complexes featuring pyrazolyl-based ligands are known to be active in olefin polymerization. For instance, diimine Pd and Ni complexes are effective catalysts for the polymerization of ethylene, propylene, and α-olefins. However, the scientific literature does not currently contain specific examples of this compound or its metal complexes being employed as catalysts for polymerization processes.

Asymmetric Catalysis

The development of chiral ligands is crucial for enantioselective catalysis. While the structure of this compound could be modified to incorporate chiral centers, there is no information available in the scientific literature on its application in asymmetric catalysis.

Heterogeneous Catalysis

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, which facilitates its separation and recycling. The immobilization of homogeneous catalysts onto solid supports is a common strategy to create heterogeneous catalysts. There are currently no published studies describing the heterogenization of metal complexes of this compound or their application in heterogeneous catalysis.

Immobilization Strategies

The transition from homogeneous to heterogeneous catalysis is a critical step in the industrial application of metal complex catalysts, as it simplifies catalyst separation and recycling, thereby reducing operational costs and environmental impact. rsc.org The immobilization of this compound and its metal complexes can be achieved through various strategies, primarily involving their attachment to insoluble solid supports. researchgate.net

Common supports for catalyst heterogenization include inorganic materials like silica (B1680970) and alumina (B75360), as well as organic polymers. rsc.orgnsf.gov The choice of support is crucial as it can influence the catalyst's activity, selectivity, and stability.

Immobilization on Inorganic Supports:

Silica (SiO₂): Silica is a widely used support due to its high surface area, mechanical stability, and well-defined porous structure. nih.govresearchgate.net Metal complexes of this compound can be immobilized on silica through several methods:

Grafting: The ligand can be chemically modified to include a reactive group, such as a silane, which can then form a covalent bond with the silica surface.

Encapsulation: The metal complex can be physically entrapped within the pores of the silica matrix during the sol-gel process. mdpi.com

Alumina (Al₂O₃): Alumina is another robust inorganic support that can be used for catalyst immobilization. mdpi.com The surface hydroxyl groups on alumina can serve as anchoring points for the metal complex.

Immobilization on Organic Polymer Supports:

Polymer-Supported Catalysts: The this compound ligand can be functionalized with a polymerizable group, such as a vinyl group, and then copolymerized with a suitable monomer to create a polymer-supported catalyst. researchgate.net This approach allows for a high loading of the catalytic species.

Coordination Polymers: The ligand and a metal ion can self-assemble to form a coordination polymer, which is an insoluble, extended network. rsc.org These materials can act as heterogeneous catalysts with well-defined active sites.

The table below summarizes potential immobilization strategies for this compound metal complexes.

| Support Material | Immobilization Method | Advantages |

| Silica (SiO₂) | Grafting, Encapsulation | High surface area, mechanical and thermal stability, tunable porosity. nih.govmdpi.com |

| Alumina (Al₂O₃) | Surface Adsorption | High stability, Lewis acidic properties can enhance catalysis. mdpi.com |

| Organic Polymers | Covalent Attachment | High catalyst loading, flexible design, potential for swelling. researchgate.net |

Surface Characterization of Catalytic Systems

Thorough characterization of the immobilized catalytic system is essential to understand its structure, composition, and the distribution of the active species on the support surface. A variety of surface-sensitive techniques are employed for this purpose.

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface morphology of the supported catalyst, revealing information about particle size, shape, and topography. researchgate.netnih.gov This technique can confirm the integrity of the support material after immobilization and use.

Transmission Electron Microscopy (TEM): TEM offers even higher resolution imaging, allowing for the visualization of the catalyst nanoparticles and their distribution within the porous support. mdpi.com

X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful technique for determining the elemental composition and oxidation state of the elements on the catalyst surface. researchgate.net This is particularly useful for confirming the presence of the metal center and its electronic state in the immobilized complex.

Brunauer-Emmett-Teller (BET) Analysis: BET analysis is used to measure the specific surface area, pore volume, and pore size distribution of the support and the final catalyst. nih.gov These parameters are crucial as they can affect substrate accessibility to the active sites.

Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR spectroscopy can be used to identify the functional groups present on the catalyst surface, confirming the successful attachment of the this compound ligand to the support. rsc.org

The following table outlines the key characterization techniques and the information they provide for immobilized this compound catalytic systems.

| Characterization Technique | Information Provided |

| SEM | Surface morphology, particle size and shape. researchgate.netnih.gov |

| TEM | Nanoparticle distribution, internal structure. mdpi.com |

| XPS | Elemental composition, oxidation states of surface atoms. researchgate.net |

| BET Analysis | Surface area, pore volume, and pore size distribution. nih.gov |

| FT-IR Spectroscopy | Presence of functional groups, confirmation of ligand immobilization. rsc.org |

Mechanistic Investigations of Catalytic Cycles

Understanding the mechanism of a catalytic reaction is fundamental for optimizing reaction conditions and improving catalyst performance. For metal complexes of this compound, mechanistic studies often focus on identifying the active catalytic species, the elementary steps of the catalytic cycle, and the factors that control selectivity.

While specific mechanistic studies on this compound complexes are not extensively reported, insights can be drawn from related systems, particularly those involving copper-phenoxyl complexes in oxidation reactions. nih.govsemanticscholar.org

A plausible catalytic cycle for an oxidation reaction catalyzed by a copper(II) complex of this compound could involve the following steps:

Activation of the Catalyst: The pre-catalyst, a copper(II) complex, may undergo a reaction to form the active catalytic species.

Substrate Binding: The substrate binds to the metal center of the activated catalyst.

Key Transformation Step: This often involves a rate-determining step, such as hydrogen atom abstraction from the substrate by a metal-oxo or metal-phenoxyl radical species. nih.govresearchgate.net

Product Formation and Release: The oxidized product is formed and dissociates from the catalyst.

Catalyst Regeneration: The catalyst is regenerated to its active state, ready to start a new cycle.

Computational methods, such as Density Functional Theory (DFT), are invaluable tools for elucidating reaction mechanisms. nih.gov DFT calculations can be used to model the structures of intermediates and transition states, calculate reaction energy barriers, and predict the most favorable reaction pathway.

Ligand Design Principles for Enhanced Catalytic Activity

The catalytic activity and selectivity of a metal complex are profoundly influenced by the electronic and steric properties of its ligands. nih.gov The design of new ligands based on the this compound scaffold can be guided by several key principles to enhance catalytic performance.

Electronic Effects:

The electronic properties of the ligand can be tuned by introducing electron-donating or electron-withdrawing substituents on the phenol or pyrazole rings.

Electron-donating groups can increase the electron density at the metal center, which may enhance its reactivity in certain oxidative reactions.

Conversely, electron-withdrawing groups can make the metal center more electrophilic, which could be beneficial for reactions involving nucleophilic attack on a coordinated substrate.

Steric Effects:

The steric bulk of the ligand can influence the coordination geometry around the metal center and control the access of substrates to the active site.

The tert-butyl group at the 4-position of the pyrazole ring provides significant steric hindrance, which can be advantageous in controlling the selectivity of a reaction.

Modifying the size and position of substituents on the ligand can create a specific chiral environment around the metal center, enabling enantioselective catalysis.

The interplay between electronic and steric effects is crucial for optimizing a catalyst for a specific application. A systematic approach to ligand modification, guided by mechanistic understanding and computational modeling, is essential for the rational design of next-generation catalysts based on the this compound framework.

Applications in Supramolecular Chemistry and Molecular Recognition

Host-Guest Interactions Involving 2-(4-tert-butyl-1H-pyrazol-1-yl)phenol

While specific host-guest studies involving this compound are not extensively documented in publicly available research, the structural motifs of the molecule allow for informed predictions of its potential behavior. The phenolic hydroxyl group and the pyrazole (B372694) nitrogen atoms can act as hydrogen bonding sites, enabling the compound to encapsulate or bind to guest molecules that have complementary functionalities. The tert-butyl group, due to its size, can create specific cavities or pockets that may selectively accommodate guests of a certain size and shape. The principles of host-guest chemistry suggest that this compound could form complexes with various small molecules and ions, a concept that is foundational to its application in molecular sensing.

Formation of Self-Assembled Structures

The ability of molecules to spontaneously organize into well-defined structures is a cornerstone of supramolecular chemistry. Research on analogous compounds provides insight into the potential self-assembly of this compound. For instance, a related compound, 2-[Bis(pyrazol-1-yl)methyl]-4-tert-butyl-6-(phenylsulfanyl)phenol, demonstrates the formation of centrosymmetric dimers in the crystalline state through C-H...π interactions. ekb.eg This molecule also exhibits an intramolecular hydrogen bond between the hydroxyl group and two pyrazole nitrogen atoms. ekb.eg Similarly, (E)-2-[(2-Amino-phenyl)imino-methyl]-4,6-di-tert-butyl-phenol molecules are linked by intermolecular N-H⋯O hydrogen bonding, resulting in a wave-like chain structure. researchgate.net These examples suggest that this compound likely participates in both intramolecular hydrogen bonding between its own phenol (B47542) and pyrazole groups and intermolecular interactions, leading to the formation of dimers, chains, or more complex supramolecular architectures.

Molecular Sensors and Probes

The structural characteristics of this compound make it a promising candidate for the development of molecular sensors. The interaction of the phenol and pyrazole moieties with specific analytes can lead to a detectable signal, such as a change in color or fluorescence.

Pyrazole-based ligands are well-known for their ability to coordinate with metal ions. A study on a different pyrazole-based ligand, 3-((3-methoxybenzylidene)amino)-1H-pyrazol-5-ol (HL), demonstrated its capability to act as a colorimetric sensor for copper (II) ions. The complexation of Cu²⁺ with HL resulted in an immediate color change, indicating a selective binding event even in the presence of other competitive ions. nih.gov This suggests that the pyrazole component of this compound could also be effective in selectively binding and sensing certain metal ions. The phenolic oxygen, in concert with the pyrazole nitrogens, can form a stable chelation site for metal cations.

The hydrogen-bonding capabilities of the phenolic -OH group are crucial for the recognition of anions. A novel fluorescent sensor based on a 4-(1H-benzimidazol-2-yl)-2-methoxy-phenol derivative was developed for the determination of the cyanide anion (CN⁻). researchgate.net The sensing mechanism likely involves hydrogen bonding between the phenolic proton and the anion. This principle of hydrogen-bond-mediated recognition indicates that this compound could also be engineered to act as a sensor for specific anions through similar interaction modes.

Fluorescence-based sensing offers high sensitivity and is a widely used technique. The development of fluorescent probes based on heterocyclic systems is an active area of research. For example, fluorescent derivatives of 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl have been synthesized as high-affinity probes for σ receptors, demonstrating the utility of complex organic molecules in creating selective fluorescent sensors. nih.gov While direct fluorimetric applications of this compound are not reported, its aromatic structure suggests that it could be modified to create a fluorescent sensor. The binding of an analyte could modulate the electronic properties of the molecule, leading to a change in its fluorescence emission (an "on-off" or "off-on" response).

Recognition of Biological Molecules (Focus on Molecular Mechanism, in vitro and in silico studies only, strictly excluding any clinical, dosage, safety, or adverse effect data)

The interaction of small molecules with biological macromolecules is a key area of chemical biology. In silico and in vitro studies on compounds structurally related to this compound provide insights into its potential for biological molecule recognition.

In silico molecular docking studies have been conducted on the closely related compound, 2,4-di-tert-butylphenol (B135424) (2,4-DTBP), to evaluate its interaction with proteins implicated in various diseases. One such study investigated the potential of 2,4-DTBP as an inhibitor of key breast cancer targets, namely PTEN, PIK3CA, and ESR1. The docking results showed strong binding affinities, with binding energies ranging from -5.25 to -7.86 kcal/mol. ekb.eg Molecular dynamics simulations further suggested that 2,4-DTBP forms stable complexes with these proteins. ekb.eg

Another in silico study explored the interaction of 2,4- and 2,6-di-tert-butylphenol (B90309) with N-acetylglucosamine kinase (NAGK) and secreted phosphoprotein 1 (SPP1), which are targets for rheumatoid arthritis. The binding affinities of these compounds against the target proteins were found to be in the range of -6.12 to -7.17 kcal/mol. researchgate.net

Furthermore, in silico investigations into a series of pyrazole derivatives have shown promising nonlinear optical (NLO) properties and potential anti-oxidant and anti-inflammatory characteristics based on their docking scores with dehydrogenase and hydrolase proteins. semanticscholar.org For instance, a novel pyrazole derivative, 4-nitro-N-1H-pyrazol-3-ylbenzamide, was studied for its potential against the SARS-CoV-2 main protease, showing good docking scores and adherence to Lipinski's rule of five, which assesses drug-likeness. nih.gov

These computational studies, summarized in the table below, highlight the potential of the tert-butylphenol and pyrazole scaffolds to interact with biological targets through mechanisms such as hydrogen bonding and hydrophobic interactions. The presence of both moieties in this compound suggests it could also exhibit specific binding to biological molecules, a hypothesis that warrants further in vitro and in silico investigation.

Table 1: In Silico Docking Studies of Related Compounds

| Compound | Biological Target | Binding Affinity (kcal/mol) | Potential Application |

|---|---|---|---|

| 2,4-Di-tert-butylphenol (2,4-DTBP) | PTEN, PIK3CA, ESR1 | -7.36 to -7.86 | Breast Cancer Inhibition |

| 2,4- & 2,6-Di-tert-butylphenol | NAGK, SPP1 | -6.12 to -7.17 | Rheumatoid Arthritis Treatment |

| (4-fluorophenyl) [5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol | Dehydrogenase, Hydrolase | -8.8 to -9.7 | Anti-oxidant, Anti-inflammatory |

Protein-Ligand Binding Studies (in vitro/in silico)

While specific in vitro or in silico protein-ligand binding studies for this compound are not extensively documented in publicly available literature, the broader class of pyrazole and pyrazolyl-phenol derivatives has been the subject of significant research in drug discovery and chemical biology. These studies provide a framework for understanding how this class of compounds can interact with protein targets.

In silico molecular docking is a computational technique frequently employed to predict the binding affinity and mode of interaction between a ligand and a protein's active site. researchgate.net For instance, various pyrazole derivatives have been computationally screened against a range of protein targets to identify potential inhibitors. These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the stability of the protein-ligand complex. researchgate.net

For example, in silico docking of pyrazole derivatives against targets like Cytochrome P450 enzymes (e.g., CYP2E1) has been used to understand structure-activity relationships. nih.gov Such studies have shown that modifications to the pyrazole and phenyl rings can significantly impact binding affinity. nih.gov The introduction of different substituents can alter the electronic and steric properties of the molecule, leading to more favorable interactions with the amino acid residues in the protein's binding pocket. nih.gov

Molecular dynamics (MD) simulations can further elucidate the stability of these interactions over time. researchgate.net These simulations provide insights into the dynamic behavior of the ligand within the binding site, confirming the stability of key hydrogen bonds and hydrophobic contacts. researchgate.net

The table below summarizes representative in silico docking results for various pyrazole derivatives against different protein targets, illustrating the range of binding affinities that can be achieved. It is important to note that these are examples from the broader class of pyrazoles and not specific to this compound.

Table 1: Representative in silico Docking Studies of Pyrazole Derivatives with Protein Targets

| Pyrazole Derivative Class | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues (Example) |

|---|---|---|---|

| Benzylidene amino phenol derivatives | Human Thymidylate Kinase (HaTMK) | -6.33 to -7.87 | Asp15, Phe72, Phe105 |

| Monocyclic Pyrazoles | Cytochrome P450 2E1 (CYP2E1) | Not specified as a single value | Heme iron coordination |

| Pyrazole-based compounds | Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) | -4.1 to -7.0 | Not specified |

This table is illustrative and compiled from various studies on pyrazole derivatives. researchgate.netnih.govnih.gov

DNA/RNA Interaction Studies (in vitro/in silico)

The ability of small molecules to interact with nucleic acids is of great interest for the development of therapeutic agents and molecular probes. Pyrazole-containing compounds have been investigated for their potential to bind to DNA and RNA.

In vitro studies, such as UV-Vis and fluorescence spectroscopy, are commonly used to investigate the binding of small molecules to DNA. researchgate.net These techniques can reveal the mode of binding (e.g., intercalation, groove binding) and the binding affinity. For example, studies on certain novel pyrazole derivatives have demonstrated their ability to interact with calf thymus DNA (ct-DNA), suggesting potential for DNA-targeted applications. researchgate.net

Complementing experimental data, in silico molecular docking studies can predict the preferred binding mode and identify the specific interactions between the pyrazole derivative and the DNA double helix. These simulations can show whether a molecule fits into the major or minor groove of DNA and which functional groups are involved in hydrogen bonding or van der Waals interactions with the DNA bases and backbone. researchgate.net For instance, docking studies have been performed on pyrazole derivatives with DNA gyrase, a type II topoisomerase, revealing potential inhibitory mechanisms. johnshopkins.edu

While there is no specific research on the DNA/RNA interactions of this compound, the existing studies on related pyrazole compounds indicate that the pyrazolyl-phenol scaffold could serve as a platform for designing DNA-binding agents. The planar aromatic rings could facilitate intercalative or groove-binding interactions, while the hydrogen bond donor and acceptor groups could form specific contacts with the nucleic acid bases.

The following table provides a summary of the types of studies conducted on the DNA interaction of pyrazole derivatives.

Table 2: Methodologies for Studying DNA/RNA Interactions of Pyrazole Derivatives

| Methodology | Type of Information Obtained | Example Application |

|---|---|---|

| UV-Vis Spectroscopy | Evidence of binding, binding mode (intercalation vs. groove binding) | Investigating the interaction of novel pyrazole compounds with calf thymus DNA (ct-DNA). researchgate.net |

| Fluorescence Spectroscopy | Binding affinity, quenching mechanisms | Studying the binding properties of pyrazole derivatives with ct-DNA. researchgate.net |

Photophysical Properties and Optoelectronic Applications

Fluorescence and Phosphorescence Characteristics

While direct studies on the fluorescence and phosphorescence of 2-(4-tert-butyl-1H-pyrazol-1-yl)phenol are not extensively reported, the general class of 2-(heterocyclyl)phenol compounds is known for its unique emission properties. Many pyrazole (B372694) derivatives are known to be fluorescent, with applications in bioimaging and as chemical sensors. nih.gov Their emission characteristics are often dictated by the substituents on both the pyrazole and phenyl rings. nih.gov

For compounds with a structure similar to this compound, involving an acidic proton (from the hydroxyl group) in proximity to a nitrogen atom on the heterocycle, ESIPT is a key process. Upon photoexcitation, the proton from the hydroxyl group can transfer to the pyrazole nitrogen atom, creating an excited-state tautomer which then relaxes to the ground state via fluorescence, typically at a longer wavelength (a large Stokes shift) than the normal emission. This dual emission is a hallmark of many similar compounds, such as 2-(2'-hydroxyphenyl)benzimidazole (HPBI) derivatives. researchgate.net The presence of an intramolecular hydrogen bond between the phenolic -OH and a pyrazole nitrogen atom in the ground state facilitates this process. nih.gov

Influence of Substituents on Photoluminescence Quantum Yields

Substituents play a critical role in modulating the photoluminescence quantum yields (PLQY) of fluorescent molecules. In the case of this compound, the tert-butyl group on the pyrazole ring is an electron-donating group. Electron-donating groups generally increase the electron density of the π-system, which can influence the energy levels of the frontier molecular orbitals (HOMO and LUMO).

Applications in Organic Light-Emitting Diodes (OLEDs) and Solar Cells

Pyrazole derivatives have been recognized for their potential in various applications due to their diverse biological and pharmacological activities. globalresearchonline.net In the realm of materials science, their electronic properties make them candidates for use in optoelectronic devices. While there is no specific literature detailing the use of this compound in OLEDs or solar cells, the broader family of nitrogen-containing heterocycles is widely explored for these purposes.

The key properties for a material to be effective in an OLED include good charge transport capabilities, high photoluminescence quantum yield in the solid state, and thermal stability. The potential for ESIPT in this compound could be of interest for producing OLEDs with large Stokes shifts, which helps to reduce self-absorption and improve device efficiency. For solar cell applications, materials are needed that exhibit strong absorption in the solar spectrum and efficient charge separation and transport. The tunable electronic nature of pyrazole derivatives suggests that with appropriate molecular engineering, they could be adapted for use as donors, acceptors, or interfacial layer materials in organic photovoltaic devices.

Photochromic Behavior

Photochromism is a reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation. This property has been observed in several complex pyrazole-containing molecules. For instance, certain 1,3-diazabicyclo[3.1.0]hex-3-ene derivatives incorporating a pyrazole moiety exhibit a color change from colorless to yellow or orange upon exposure to UV light. mdpi.comresearchgate.net This change is attributed to a reversible ring-opening reaction. researchgate.net

However, photochromism is highly dependent on specific structural motifs, and it is not a general characteristic of all pyrazole derivatives. For a relatively simple structure like this compound, significant photochromic behavior would not typically be expected unless it is incorporated into a larger, specifically designed photochromic system.

| Compound State | Initial Color | Irradiation Wavelength (nm) | Final Color | Absorption Maxima of Photoisomer (nm) |

|---|---|---|---|---|

| Ethanol Solution | Colorless | 365 | Yellow | 415 |

| DCM Solution | Colorless | 365 | Yellow | 420 |

| Solid Crystalline | Pale Beige | 365 | Deep Orange | Not Specified |

Multiphoton Absorption Properties

Multiphoton absorption is a nonlinear optical process where a molecule simultaneously absorbs two or more photons, leading to electronic excitation. This phenomenon is of great interest for applications such as 3D microfabrication, data storage, and biological imaging.

Research into the multiphoton absorption properties of pyrazole-based compounds has been conducted. A theoretical study on pyrazole aluminum compounds suggested they could be good two-photon absorption (TPA) materials, with their properties being tunable by modifying different parts of the molecular structure. researchgate.net Experimental work on a pyrazoline derivative, 5-(9-anthryl)-3-(4-nitrophenyl)-1-phenyl-2-pyrazoline (ANPP), demonstrated simultaneous two-photon and three-photon induced fluorescence upon excitation with a 1064 nm laser. iphy.ac.cn This indicates that the pyrazole/pyrazoline core can be part of an effective multiphoton absorbing chromophore. While no specific data exists for this compound, these findings suggest that pyrazole-phenol systems could be engineered to exhibit such nonlinear optical properties.

| Property | Observation |

|---|---|

| Excitation Wavelength | 1064 nm |

| Nonlinear Process | Simultaneous Two-Photon and Three-Photon Absorption |

| Emission Source | Fluorescence from both anthryl and pyrazoline moieties |

Advanced Materials Science Applications Non Biological

Incorporation into Polymeric Materials

The incorporation of 2-(4-tert-butyl-1H-pyrazol-1-yl)phenol into polymeric materials can enhance their stability and performance. This is primarily attributed to the phenolic and tert-butyl components of the molecule, which are known to impart antioxidant and stabilizing properties.

Phenolic compounds are widely recognized as effective antioxidants that protect polymers from degradation caused by oxidative processes. vinatiorganics.comnih.gov The hydroxyl group on the phenol (B47542) ring can donate a hydrogen atom to neutralize free radicals, thereby inhibiting the chain reactions that lead to polymer degradation. vinatiorganics.com This process is crucial for maintaining the structural integrity and extending the service life of plastics and rubbers. vinatiorganics.com

The presence of the bulky tert-butyl group provides steric hindrance, which enhances the stability of the phenolic antioxidant. mdpi.com This steric shielding protects the hydroxyl group from rapid oxidation, allowing it to remain effective for longer periods, even under harsh conditions such as elevated temperatures and UV radiation. vinatiorganics.commdpi.com Consequently, incorporating this compound can improve the long-term thermal stability and UV resistance of polymers. vinatiorganics.com Furthermore, such additives can act as processing stabilizers, mitigating degradation during manufacturing and leading to improved melt flow and mold release properties. vinatiorganics.com Derivatives of tert-butylphenol are utilized as chain stoppers or end-cappers in the production of polymers like polycarbonates and epoxy resins to control molecular weight. wikipedia.org

Table 1: Potential Effects of this compound in Polymeric Materials

| Property Enhanced | Contributing Functional Group(s) | Mechanism of Action |

| Thermal Stability | Phenol, tert-butyl | Hinders chain reactions triggered by high temperatures. vinatiorganics.com |

| UV Resistance | Phenol | Quenches UV-induced free radicals, preventing photo-oxidation. vinatiorganics.com |

| Processing Stability | Phenol, tert-butyl | Mitigates degradation during processing, improving flow and mold release. vinatiorganics.com |

| Controlled Molecular Weight | tert-butylphenol | Acts as a chain stopper during polymerization. wikipedia.org |

| Modified Optical/Electrical Properties | Pyrazole (B372694) | Can impart unique optoelectronic characteristics to the polymer matrix. biosynce.com |

Application in Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. researchgate.net The tunable nature of these components allows for the design of materials with high porosity and specific functionalities, making them suitable for applications such as gas storage, separation, and catalysis. researchgate.netdigitellinc.com

The this compound molecule is an excellent candidate for use as an organic linker in the synthesis of MOFs. The pyrazole ring, with its two nitrogen atoms, can effectively coordinate with metal ions, a property that is widely exploited in the construction of MOFs. biosynce.comresearchgate.net The ability of pyrazoles to act as monodentate or bridging bidentate ligands contributes to the structural diversity of the resulting frameworks. researchgate.net Pyrazolate-based MOFs are noted for their superior stability, which is attributed to the strong coordination bonds formed between the metal and the pyrazole nitrogen atoms. acs.org